molecular formula C9H10ClNO3 B026307 4-Amino-5-chloro-2-ethoxybenzoic acid CAS No. 108282-38-8

4-Amino-5-chloro-2-ethoxybenzoic acid

Cat. No. B026307
CAS RN: 108282-38-8
M. Wt: 215.63 g/mol
InChI Key: XWGYOMHQGQZRLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Amino-5-chloro-2-ethoxybenzoic acid involves several steps, starting from basic aromatic acids or esters and employing methods like methylation, ethylation, oxidation, and reaction with potassium thiocyanate and bromine to introduce specific functional groups (Wang Yu, 2008). These synthetic routes highlight the complexity and versatility in the synthesis of chloro- and ethoxy-substituted benzoic acids.

Molecular Structure Analysis

The molecular structure of 4-Amino-5-chloro-2-methoxybenzoic acid has been extensively studied using spectroscopic techniques like FTIR, FT-Raman, UV, and NMR, along with computational methods such as density functional theory (DFT) to optimize the structure and predict vibrational frequencies, electronic properties, and non-linear optical properties (A. Poiyamozhi et al., 2012). These studies provide deep insights into the compound's molecular geometry, electronic transitions, and potential as a material for optical applications.

Chemical Reactions and Properties

4-Amino-5-chloro-2-methoxybenzoic acid and its derivatives have shown to be versatile intermediates for further chemical modifications. These compounds have been used to synthesize potent agonists and antagonists for 5-HT4 receptors, demonstrating the chemical reactivity and potential pharmacological applications of this molecular scaffold (D. Yang et al., 1997).

Scientific Research Applications

  • Neurotransmitter and Neuromuscular Disorders : New esters of 4-amino-5-chloro-2-methoxybenzoic acid have been identified as potent agonists and antagonists for 5-HT4 receptors. These compounds have potential applications in treating neurotransmitter and neuromuscular disorders (Yang et al., 1997).

  • Anticoccidial Activity : Research has shown that 4-amino-2-ethoxybenzoic acid, along with its ester and N-acyl derivatives, exhibit potent anticoccidial activity, making them significant in the context of antiparasitic drugs (Rogers et al., 1964).

  • Spectroscopic Studies : A study of 4-amino-5-chloro-2-methoxybenzoic acid (4A5Cl2MBA) revealed its structure, electronic properties, and nonlinear optical and thermodynamic properties. This indicates its potential in materials science and spectroscopy (Poiyamozhi et al., 2012).

  • Pharmaceutical and Nutraceutical Applications : The novel compound 4-amino-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione shows potential in pharmaceuticals and nutraceuticals (Ding et al., 2008).

  • Antimicrobial Activity : Some derivatives of 4-amino-5-chloro-2-ethoxybenzoic acid demonstrate moderate antimicrobial activity against pathogenic bacteria and fungal strains. This points to its potential use in developing new antimicrobial agents (Sah et al., 2014).

  • Synthon for Heterocyclic Compounds : This compound is also seen as a key synthon for creating heterocyclic compounds, suggesting its significance in organic chemistry and drug synthesis (Ding et al., 2008).

Safety and Hazards

The safety information for 4-Amino-5-chloro-2-ethoxybenzoic acid includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

4-amino-5-chloro-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGYOMHQGQZRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441418
Record name 4-amino-5-chloro-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108282-38-8
Record name 4-Amino-5-chloro-2-ethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108282-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-5-chloro-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-amino-5-chloro-2-ethoxy
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common starting materials and synthetic routes for producing 4-Amino-5-chloro-2-ethoxybenzoic acid?

A1: this compound is typically synthesized starting from sodium p-aminosalicylate. Two main routes have been explored:

    Q2: How is this compound used in the synthesis of more complex molecules?

    A2: this compound serves as a crucial building block in the synthesis of substituted benzamide derivatives, specifically those with gastroprokinetic properties. [] The synthesis involves reacting this compound with a base to form a reactive intermediate. This intermediate is subsequently reacted with a substituted chlorophosphate derivative, followed by a substitution reaction with 2-aminomethyl-4-(4-fluorobenzyl)-morpholine. This sequence of reactions leads to the formation of substituted benzamide derivatives, including mosapride. []

    Q3: What are the potential advantages of the synthetic routes described for this compound and its subsequent use in synthesizing substituted benzamide derivatives?

    A3: The research highlights the use of cost-effective starting materials and reactions conducted under mild conditions, potentially contributing to reduced production costs for the final compounds. [] Additionally, the reported procedures aim to improve the yield and purity of the final product by facilitating easy removal of by-products. [] This focus on efficient synthesis and purification underscores the importance of optimizing these processes for potential commercial applications.

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